2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a naphthyl group
Preparation Methods
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Condensation with Naphthyl Aldehyde: The final step involves the condensation of the intermediate with naphthyl aldehyde to form the acetohydrazide derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide include:
2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide: This compound has a similar sulfanyl linkage but different substituents on the aromatic rings.
4-Methoxyphenylacetic Acid: Although structurally simpler, this compound shares the methoxyphenyl group and is used as an intermediate in organic synthesis.
Properties
Molecular Formula |
C29H25N5O2S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C29H25N5O2S/c1-20(23-13-12-21-8-6-7-9-24(21)18-23)30-31-27(35)19-37-29-33-32-28(22-14-16-26(36-2)17-15-22)34(29)25-10-4-3-5-11-25/h3-18H,19H2,1-2H3,(H,31,35)/b30-20+ |
InChI Key |
SVIRNNVRLQNXRN-TWKHWXDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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